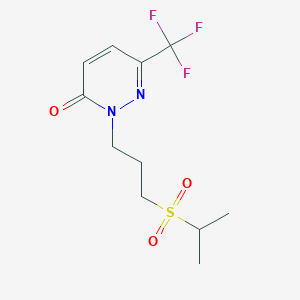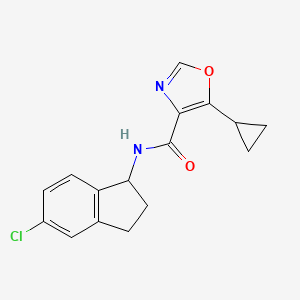![molecular formula C9H9N5O2 B7052084 1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile](/img/structure/B7052084.png)
1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Imidazolidinone Moiety: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Attachment of the Pyrazole Ring: The imidazolidinone intermediate is then reacted with a pyrazole derivative, often through a nucleophilic substitution reaction, to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
- 1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carboxamide
- 1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-methyl
Uniqueness: 1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-3-7-4-12-13(5-7)6-8(15)14-2-1-11-9(14)16/h4-5H,1-2,6H2,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIISLATPYEORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CN2C=C(C=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-(6-propan-2-yloxypyridin-2-yl)methanone](/img/structure/B7052005.png)

![(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-[1-(2-methylphenyl)pyrazol-4-yl]methanone](/img/structure/B7052020.png)
![N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide](/img/structure/B7052034.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7052045.png)
![N-methyl-N-[(2-methylpyrimidin-5-yl)methyl]-1-(2-nitrophenyl)methanamine](/img/structure/B7052050.png)
![1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7052055.png)
![5-[2-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B7052066.png)
![5-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B7052067.png)
![5-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B7052081.png)

![5-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B7052096.png)

![N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)pyrazin-2-amine](/img/structure/B7052117.png)
